N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide
Description
N-[2-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a benzoxazole derivative featuring a 4-fluorobenzamide moiety at position 5 of the benzoxazole core and a 4-chlorophenylmethyl group at position 2.
Properties
CAS No. |
785836-70-6 |
|---|---|
Molecular Formula |
C21H14ClFN2O2 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H14ClFN2O2/c22-15-5-1-13(2-6-15)11-20-25-18-12-17(9-10-19(18)27-20)24-21(26)14-3-7-16(23)8-4-14/h1-10,12H,11H2,(H,24,26) |
InChI Key |
INLKQDWTDKRFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the 4-chlorobenzyl and 4-fluorobenzamide groups. The synthetic route may include the following steps:
Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of 4-Chlorobenzyl Group: The benzoxazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) intermediate.
Introduction of 4-Fluorobenzamide Group: Finally, the intermediate is reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal cancer.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a) Benzoxazole vs. Benzimidazole Analogs
- Compound: 4-Chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide (C27H18Cl2N4O2) Key Differences:
- Core Structure : Replaces benzoxazole with benzimidazole, introducing an NH group in the heterocycle.
- Functional Groups : Dual 4-chlorophenyl groups vs. a single 4-chlorophenylmethyl in the target compound.
- Implications :
- Benzimidazole’s NH group may enhance hydrogen bonding but reduce metabolic stability compared to benzoxazole’s oxygen atom.
- Dual chlorophenyl groups could increase potency but raise toxicity risks.
b) Benzoxazole vs. Triazole Analogs
- Compound : 4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide
- Key Differences :
- Core Structure : Triazole ring with a sulfur atom instead of benzoxazole.
- Substituents : 4-Methoxyphenyl benzamide vs. 4-fluorobenzamide in the target compound.
- Implications :
- Sulfur in the triazole may alter solubility and metabolic pathways (e.g., sulfoxide formation).
- Methoxy’s electron-donating effects contrast with fluorine’s electron-withdrawing nature, affecting electronic interactions.
Substituent and Functional Group Comparisons
a) 4-Fluorobenzamide vs. Acetamide Derivatives
- Compound : N-(4-Fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
- Key Differences :
- Linkage : Acetamide group replaces benzamide.
- Additional Groups : Pyridinyl substituent on the benzoxazole core.
- Implications :
- Acetamide’s smaller size may reduce steric hindrance, improving binding to flat protein surfaces.
- Pyridinyl groups could enable π-π stacking or metal coordination absent in the target compound.
b) Chlorophenyl vs. Methoxyphenyl Substituents
- Compound : 3-Methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- Key Differences :
- Substituents : 3-Methoxyphenyl on benzoxazole vs. 4-chlorophenylmethyl in the target.
- Implications :
- Methoxy’s electron-donating nature may increase electron density on the benzoxazole core, altering reactivity.
- Para-substituted chlorophenyl groups in the target compound may enhance hydrophobic interactions compared to meta-substituted methoxy analogs.
Research Findings and Implications
- Metabolic Stability : The target compound’s 4-fluorobenzamide group likely confers resistance to oxidative metabolism compared to methoxy or acetamide analogs .
- Binding Interactions : Chlorophenylmethyl groups may enhance hydrophobic binding in target proteins, whereas pyridinyl or triazole substituents enable alternative interaction modes .
- Synthetic Feasibility : Benzoxazole derivatives are often synthesized via cyclization reactions, as seen in related benzamide syntheses , though specific routes for the target compound require further study.
Biological Activity
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H14ClFN2O2
- Molecular Weight : Approximately 390.86 g/mol
- CAS Number : 785836-70-6
The structure features a benzoxazole moiety linked to a chlorophenyl group and a fluorobenzamide, which contributes to its biological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving related benzoxazole derivatives have shown that they can inhibit the growth of various cancer cell lines, including cervical and bladder cancer cells. The mechanism of action often involves inducing apoptosis through DNA damage and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SISO (cervical) | 2.38–3.77 | Apoptosis induction |
| Compound B | RT-112 (bladder) | 3.50 | DNA damage |
| This compound | TBD | TBD | TBD |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis, leading to cell cycle arrest.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can result in oxidative stress, further promoting apoptosis.
Case Studies and Research Findings
A study published in MDPI demonstrated the cytotoxic effects of benzoxazole derivatives on human cancer cell lines. Notably, compounds with similar structural motifs exhibited IC50 values ranging from 2.38 µM to 8.13 µM against various cancer types . Another research highlighted the importance of electron-withdrawing groups in enhancing the cytotoxicity of benzofuroxan derivatives, suggesting that modifications in the molecular structure can significantly impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
